Carbocystéine-lysine

Vue d'ensemble

Description

Carbocysteine-lysine est un composé formé par la combinaison de carbocysteine et de lysine. La carbocysteine, également connue sous le nom de S-carboxymethyl-L-cysteine, est un agent mucolytique qui réduit la viscosité du mucus, ce qui facilite son expulsion. La lysine est un acide aminé essentiel qui joue un rôle crucial dans la synthèse des protéines et divers processus métaboliques. La combinaison de ces deux composés donne un produit qui possède des propriétés mucolytiques améliorées et des avantages physiologiques supplémentaires.

Applications De Recherche Scientifique

Efficacy in Reducing Exacerbations

Clinical studies have demonstrated that carbocysteine-lysine significantly reduces the frequency of exacerbations in COPD patients. A prospective study involving 155 patients revealed that the addition of a daily dose of 2.7 g of carbocysteine lysine led to a reduction in exacerbation rates from 1.97 to 1.03 per year (p<0.01) . This effect was noted irrespective of concurrent inhaled steroid therapy.

Improvement in Quality of Life

Patients receiving carbocysteine-lysine reported improved quality of life metrics, including reduced symptoms such as cough and dyspnea. The compound's ability to enhance mucociliary clearance contributes to these improvements by facilitating mucus expectoration and reducing airway obstruction .

Antioxidant Effects

Research indicates that carbocysteine-lysine possesses significant antioxidant properties, scavenging reactive oxygen species (ROS) and restoring glutathione levels in cells exposed to oxidative stress . This action helps mitigate cellular damage associated with chronic inflammation in respiratory diseases.

Anti-Viral Activity

Carbocysteine-lysine has demonstrated efficacy against various respiratory viruses, including rhinovirus, respiratory syncytial virus (RSV), and influenza virus. It inhibits viral replication by reducing the expression of sialic acid receptors on epithelial cells, thus limiting viral entry . Moreover, it modulates inflammatory cytokines such as IL-6 and IL-8 during viral infections, potentially reducing the severity of exacerbations in COPD patients caused by viral infections .

Case Studies and Clinical Trials

| Study | Design | Population | Intervention | Outcomes |

|---|---|---|---|---|

| Paone et al., 2019 | Prospective study | 155 COPD patients | 2.7 g carbocysteine lysine daily | Reduced exacerbation rates from 1.97 to 1.03 per year (p<0.01) |

| Yamaya et al., 2016 | Randomized controlled trial | COPD patients | Carbocysteine vs placebo | Significant reduction in common cold frequency; improved lung function |

| Guizzardi et al., 2022 | In vitro study | Airway epithelial cells | Carbocysteine treatment | Reduced oxidative stress markers; enhanced cell viability |

Mécanisme D'action

La carbocysteine-lysine exerce ses effets en réduisant la viscosité du mucus, ce qui facilite son expulsion. Elle module la production de mucines et améliore la fonction ciliaire, conduisant à une meilleure clairance du mucus. De plus, elle possède des propriétés antioxydantes et anti-inflammatoires qui contribuent à ses effets thérapeutiques. Le composé interfère également avec les infections virales et bactériennes, offrant un effet protecteur contre les agents pathogènes respiratoires .

Analyse Biochimique

Biochemical Properties

Carbocysteine-Lysine interacts with various biomolecules in the body. It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Carbocysteine-Lysine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .

Cellular Effects

Carbocysteine-Lysine has several effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity of mucus, which allows for more effective mucus clearance . This can potentially contain the spread of viral infections towards the lower airway . It also has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Carbocysteine-Lysine involves its interactions with biomolecules and its effects on gene expression. It has been shown to stimulate an increase in CBA and CBF, with a decrease in i[Cl −] and elevation in ipH in airway ciliary cells . The molecular mechanisms that regulate this Carbocysteine-Lysine activity in airway cells are activation of the CO2/HCO3− cotransporter and CF transmembrane conductance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbocysteine-Lysine have been observed over time. Studies have shown that the addition of Carbocysteine-Lysine to background therapy results in a statistically significant reduction of the average number of exacerbations .

Metabolic Pathways

Carbocysteine-Lysine is involved in several metabolic pathways. Metabolic pathways for Carbocysteine-Lysine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive Carbocysteine-Lysine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .

Transport and Distribution

The transport and distribution of Carbocysteine-Lysine within cells and tissues are not explicitly detailed in the current search results. Given its role as a mucolytic drug, it can be inferred that it is distributed in the respiratory tract where it exerts its effects .

Subcellular Localization

The subcellular localization of Carbocysteine-Lysine is not explicitly detailed in the current search results. Given its role in reducing the viscosity of mucus, it can be inferred that it primarily acts in the extracellular space and on the cell surface, particularly in the respiratory tract .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de carbocysteine-lysine implique la réaction entre la L-lysine et la carbocysteine en solution aqueuse. La réaction de formation de sel se produit, conduisant à la formation de carbocysteine-lysine. Le mélange est ensuite soumis à une sécheuse par atomisation afin d’obtenir le produit final. Cette méthode garantit que le produit ne contient pas de solvants organiques résiduels, ce qui le rend adapté aux applications pharmaceutiques .

Méthodes de production industrielle : Dans les environnements industriels, la préparation de carbocysteine-lysine suit un processus similaire. La réaction est effectuée dans des réacteurs à grande échelle et le produit est purifié par sécheuse par atomisation. Cette méthode est efficace et donne un produit de haute pureté avec une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions : La carbocysteine-lysine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la carbocysteine peut être oxydé pour former des disulfures.

Réduction : Les disulfures peuvent être réduits en thiols.

Substitution : Le groupe carboxymethyl peut participer à des réactions de substitution.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs comme le dithiothréitol.

Substitution : Divers nucléophiles dans des conditions douces.

Principaux produits formés :

Oxydation : Disulfures.

Réduction : Thiols.

Substitution : Dérivés de carbocysteine substitués.

4. Applications de la recherche scientifique

La carbocysteine-lysine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Étudié pour son rôle dans la modulation de la production de mucine et de la fonction ciliaire.

Médecine : Utilisé dans le traitement des affections respiratoires telles que la bronchopneumopathie chronique obstructive (BPCO) et la bronchectasie.

Industrie : Employé dans la formulation de produits pharmaceutiques et de compléments alimentaires.

Comparaison Avec Des Composés Similaires

La carbocysteine-lysine est unique dans sa combinaison de propriétés mucolytiques et d’acides aminés. Parmi les composés similaires, on trouve :

N-acétylcystéine : Un autre agent mucolytique aux propriétés antioxydantes.

Erdosteine : Un mucolytique avec des effets anti-inflammatoires supplémentaires.

Ambroxol : Un mucolytique et un expectorant utilisés dans les affections respiratoires.

Comparée à ces composés, la carbocysteine-lysine offre une combinaison unique d’avantages mucolytiques et d’acides aminés, ce qui en fait un agent thérapeutique polyvalent et efficace .

Activité Biologique

Carbocysteine-lysine (CLS) is a compound derived from carbocysteine, a thioether mucolytic agent known for its antioxidant and anti-inflammatory properties. This article explores the biological activities of CLS, focusing on its mechanisms of action, therapeutic applications, and clinical efficacy, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD).

1. Antioxidant Activity

Carbocysteine has demonstrated significant antioxidant properties. Research indicates that CLS interferes with the conversion of xanthine dehydrogenase into xanthine oxidase, thereby reducing superoxide production. In vitro studies show that CLS effectively scavenges reactive oxygen species (ROS), protecting cellular structures from oxidative damage. It has been found to be more effective than other antioxidants like glutathione and N-acetyl cysteine in reducing DNA damage in bronchoalveolar lavages from COPD patients .

2. Mucolytic Effects

CLS modulates mucin production and enhances ciliary function, which is crucial for mucociliary clearance in the respiratory tract. By normalizing intracellular levels of cyclic adenosine monophosphate (cAMP), CLS reduces abnormal mucus secretion and inflammation in airway cells . This action is particularly beneficial for patients with obstructive airway diseases.

3. Anti-Inflammatory Properties

Carbocysteine has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in response to viral infections, including rhinovirus infections. This suggests a role in mitigating inflammatory responses associated with respiratory infections .

Clinical Efficacy

1. COPD Management

A prospective study assessed the long-term effects of CLS on exacerbations in COPD patients. The results indicated a significant reduction in the frequency of exacerbations from an average of 1.97 to 1.03 per year (p<0.01) when CLS was added to standard therapy . In patients with a history of frequent exacerbations, the rate decreased significantly from 69% to 33% .

2. Case Studies

Several case studies have highlighted the effectiveness of CLS in improving quality of life and reducing symptoms in patients with chronic respiratory conditions. For instance, one study noted that patients receiving CLS alongside bronchodilators experienced improved lung function and reduced hospitalizations due to exacerbations .

Data Summary

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study A | COPD patients | Carbocysteine 2.7 g/day | Exacerbation rate | Reduced from 1.97 to 1.03/year (p<0.01) |

| Study B | Healthy donors exposed to COPD-BAL | CLS vs GSH/NAC | DNA damage protection | CLS more effective than GSH/NAC |

| Study C | Rhinovirus-infected cells | Carbocysteine treatment | Cytokine levels | Reduced IL-6 and IL-8 secretion |

Propriétés

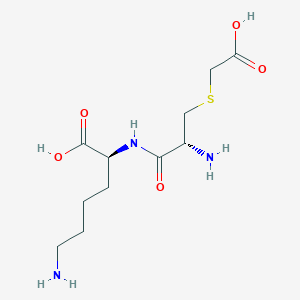

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003022 | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82951-55-1 | |

| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carbocysteine-lysine in respiratory diseases?

A1: Carbocysteine-lysine primarily acts as a mucoactive drug, altering the structure and properties of mucus in the respiratory tract. It achieves this by promoting the production of sialomucins (less viscous mucus) over fucomucins (more viscous mucus). [] This shift in mucus composition leads to reduced viscosity and improved mucociliary clearance, facilitating easier expectoration. [, ]

Q2: Beyond mucolytic activity, what other beneficial effects does carbocysteine-lysine exhibit?

A2: Carbocysteine-lysine demonstrates significant antioxidant activity, scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH). [, , ] This antioxidant property is attributed to the reactivity of its thioether group. [] By reducing oxidative stress, carbocysteine-lysine may help protect lung tissue from damage caused by inflammation and exposure to harmful substances like cigarette smoke. [, , , ]

Q3: How does carbocysteine-lysine affect glutathione levels in respiratory cells?

A3: Carbocysteine-lysine has been shown to increase both the intracellular and extracellular levels of glutathione (GSH) in respiratory cells. [, ] This increase in GSH, a crucial antioxidant, further contributes to the drug's protective effects against oxidative stress. [] Carbocysteine-lysine stimulates GSH efflux from cells, likely via the cystic fibrosis transmembrane conductance regulator (CFTR) channel. [] It also enhances the expression of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme involved in GSH synthesis. []

Q4: What respiratory conditions can benefit from carbocysteine-lysine treatment?

A4: Research suggests that carbocysteine-lysine can be beneficial in managing various respiratory conditions characterized by mucus hypersecretion and inflammation, including:

- Chronic obstructive pulmonary disease (COPD) [, , , , ]

- Chronic bronchitis []

- Cystic fibrosis []

- Acute exacerbations of COPD [, ]

- Exudative otitis media, especially in children with chronic adenoiditis []

Q5: What clinical evidence supports the efficacy of carbocysteine-lysine in COPD?

A5: Several clinical trials, including the PEACE study, have demonstrated the effectiveness of carbocysteine-lysine in reducing the frequency of exacerbations in COPD patients. [, ] A significant reduction in exacerbation rates has been observed in patients receiving carbocysteine-lysine, regardless of their inhaled corticosteroid use. [, , , ]

Q6: Are there studies examining carbocysteine-lysine's impact on cancer-related cachexia and oxidative stress?

A6: Research has explored carbocysteine-lysine's potential in managing cancer-related cachexia and oxidative stress. Phase II studies have incorporated carbocysteine-lysine into integrated treatment approaches alongside dietary modifications, pharmaconutritional support, and other medications. These studies suggest potential benefits in improving lean body mass, reducing pro-inflammatory cytokines, and enhancing quality of life in advanced cancer patients experiencing these conditions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.